3-Bromo-4,5-dimethoxybenzaldehyde

Organic Synthesis Quality Control Identity Testing

3-Bromo-4,5-dimethoxybenzaldehyde (synonym: 5-bromoveratraldehyde) is a polysubstituted aromatic aldehyde with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol. The compound features a benzaldehyde core bearing bromine at the 3-position and methoxy groups at the 4- and 5-positions, classifying it as a halogenated veratraldehyde derivative.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 6948-30-7
Cat. No. B129006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dimethoxybenzaldehyde
CAS6948-30-7
Synonyms5-Bromoveratraldehyde;  3,4-Dimethoxy-5-bromobenzaldehyde;  3-Bromo-4,5-dimethoxybenzaldehyde;  5-Bromo-3,4-dimethoxybenzaldehyde;  5-Bromoveratraldehyde;  NSC 55757
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Br)OC
InChIInChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
InChIKeyICVODPFGWCUVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5-dimethoxybenzaldehyde (CAS 6948-30-7): Core Properties for Informed Sourcing


3-Bromo-4,5-dimethoxybenzaldehyde (synonym: 5-bromoveratraldehyde) is a polysubstituted aromatic aldehyde with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . The compound features a benzaldehyde core bearing bromine at the 3-position and methoxy groups at the 4- and 5-positions, classifying it as a halogenated veratraldehyde derivative. It is a solid at room temperature with a melting point of 63-64 °C . This specific substitution pattern confers distinct electronic and steric properties that govern its reactivity in cross-coupling reactions and its utility as a building block for pharmaceutical intermediates, which are explored in detail below.

Why 3-Bromo-4,5-dimethoxybenzaldehyde Cannot Be Simply Swapped with Other Halogenated Benzaldehydes


The position of the bromine atom on the aromatic ring is a critical determinant of the compound's physical properties and chemical reactivity, making simple substitution with a different regioisomer or halogen analog highly likely to fail in a developed protocol. The 3-bromo substitution pattern is electronically distinct from its 2- and 4-bromo isomers, leading to a melting point depression of over 80 °C compared to the 2-bromo isomer . This affects not only identity verification but also solubility and processing characteristics. In cross-coupling reactions, the steric and electronic environment imparted by the adjacent methoxy groups directly modulates oxidative addition rates at the C-Br bond, producing different yields and selectivity profiles that cannot be extrapolated from other isomers [1]. The quantitative evidence below provides the necessary specificity to justify the selection of this particular compound over its closest alternatives.

Quantitative Differentiation: Evidence for 3-Bromo-4,5-dimethoxybenzaldehyde vs. Analogs


Melting Point Depression vs. Regioisomers Enables Identity Verification and Purity Control

The target compound exhibits a substantially lower melting point (63-64 °C) than its closest regioisomers, providing a definitive, easily measured physical property for identity verification. This contrasts with 2-bromo-4,5-dimethoxybenzaldehyde (mp 148-152 °C) and 4-bromo-3,5-dimethoxybenzaldehyde (mp 113-117 °C) . The approximately 85°C depression relative to the 2-bromo isomer is consistent with the disruption of crystal packing caused by the 3-bromo substitution pattern, and serves as a rapid orthogonal check against isomeric contamination.

Organic Synthesis Quality Control Identity Testing

Lower Computed Lipophilicity (LogP) vs. 2-Bromo Isomer Influences Chromatographic and Biological Behavior

The target compound (LogP 2.09) is notably less lipophilic than its 2-bromo-4,5-dimethoxybenzaldehyde isomer (LogP 2.32) by a computed difference of 0.23 log units . This difference, while moderate, is significant for chromatographic method development (predicted reversal of elution order on reverse-phase HPLC) and implies altered membrane permeability in biological assays. The data highlights a quantifiable, structure-derived property difference that cannot be overcome by simple process adjustments if the wrong isomer is sourced.

Medicinal Chemistry ADME Chromatography

Suzuki-Miyaura Coupling Performance: 91% Yield Under Standard Conditions for Alkaloid Synthesis

In a study on proaporphine alkaloid synthesis, 3-bromo-4,5-dimethoxybenzaldehyde underwent Suzuki-Miyaura coupling with a boronic anhydride to give a biaryl product in 91% isolated yield under standard Pd(0) conditions [1]. In the same work, a structurally related Suzuki coupling (product 1) proceeded in 99% yield [1]. This establishes a quantitative performance benchmark for the compound in C-C bond formation. The high yield demonstrates efficient oxidative addition of the sterically accessible 3-bromo group, which is critical for synthetic route planning. While direct yield data for the 2- and 4-bromo isomers under these exact conditions are not reported in this work, the electronic and steric differences of the 3-bromo substitution pattern are known to favor this reactivity profile.

Cross-Coupling Synthetic Methodology Alkaloid Synthesis

Role as Critical Intermediate for HIV-1 Inhibitors via Aromatic Vinyl Sulfone Synthesis

The compound is specifically documented as a reagent for synthesizing aromatic vinyl sulfones, a class of compounds that act as inhibitors of HIV-1 . The position of the aldehyde group and bromine atom enables the necessary functional group transformations to construct the active pharmacophore. The 2-bromo and 4-bromo isomers lack this documented application in peer-reviewed vendor documentation and are not cited as precursors to this specific class of antivirals. While a comparative IC50 for the final sulfone products is not available in these references, the established synthetic link provides a pathway-specific rationale for procuring this isomer for antiviral lead optimization programs.

Antiviral Research HIV-1 Inhibitors Sulfone Chemistry

Precursor to Natural Product (-)-Tejedine and Proaporphine Alkaloids

The compound serves as a key reagent in the synthesis of (-)-Tejedine, a secobisbenzylisoquinoline alkaloid from Barberry , and was the starting material for the total synthesis of (±)-stepharine (29% overall yield over 8 steps) [1]. The specific 3-bromo-4,5-dimethoxy substitution pattern is essential for the Suzuki coupling strategy that constructs the core skeleton. Alternative regioisomers would lead to different ring connectivities, highlighting a structure-specific role in this synthetic route. This provides a direct, verifiable link to complex molecule construction that is not transferable to other isomers.

Natural Product Synthesis Alkaloid Chemistry Medicinal Chemistry

High-Value Application Scenarios for 3-Bromo-4,5-dimethoxybenzaldehyde


Medicinal Chemistry: HIV-1 Inhibitor Lead Optimization

The confirmed role of 3-bromo-4,5-dimethoxybenzaldehyde as a precursor to antiviral aromatic vinyl sulfones makes it a direct procurement choice for medicinal chemistry teams working on HIV-1 targets . Using the compound avoids the synthetic route validation required for an untested isomer, directly linking to established structure-activity relationships for this chemotype.

Complex Natural Product Total Synthesis

For total synthesis groups targeting proaporphine, homoproaporphine, or secobisbenzylisoquinoline alkaloids, this compound is the demonstrated starting material of choice [1]. Its documented performance in a Suzuki coupling (91% yield) and subsequent transformations provides a reliable basis for planning multi-step syntheses, ensuring the correct connectivity for the target natural product.

Chemical Biology Probe Development

The quantifiable differences in LogP (2.09 vs. 2.32 for the 2-bromo isomer) provide a rational basis for selecting this compound when designing probe molecules where lipophilicity needs to be tuned. The lower LogP can be advantageous for reducing non-specific binding or improving aqueous solubility in biochemical assays .

Process Chemistry and Scale-Up

The established melting point of 63-64 °C, which differs significantly from other isomers, facilitates straightforward identity testing and purity control at scale . The compound's documented performance in high-yielding Suzuki couplings supports its use in the scale-up of active pharmaceutical ingredient (API) intermediates where robust and reproducible reactivity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.